5'-Deoxypyridoxal 5'-methylenephosphonic acid 5'-Deoxypyridoxal 5'-methylenephosphonic acid
Brand Name: Vulcanchem
CAS No.: 19730-75-7
VCID: VC20742987
InChI: InChI=1S/C9H12NO5P/c1-6-9(12)8(5-11)7(4-10-6)2-3-16(13,14)15/h4-5,12H,2-3H2,1H3,(H2,13,14,15)
SMILES: CC1=NC=C(C(=C1O)C=O)CCP(=O)(O)O
Molecular Formula: C9H12NO5P
Molecular Weight: 245.17 g/mol

5'-Deoxypyridoxal 5'-methylenephosphonic acid

CAS No.: 19730-75-7

Cat. No.: VC20742987

Molecular Formula: C9H12NO5P

Molecular Weight: 245.17 g/mol

* For research use only. Not for human or veterinary use.

5'-Deoxypyridoxal 5'-methylenephosphonic acid - 19730-75-7

CAS No. 19730-75-7
Molecular Formula C9H12NO5P
Molecular Weight 245.17 g/mol
IUPAC Name 2-(4-formyl-5-hydroxy-6-methylpyridin-3-yl)ethylphosphonic acid
Standard InChI InChI=1S/C9H12NO5P/c1-6-9(12)8(5-11)7(4-10-6)2-3-16(13,14)15/h4-5,12H,2-3H2,1H3,(H2,13,14,15)
Standard InChI Key LTUHULTYAHVJIP-UHFFFAOYSA-N
SMILES CC1=NC=C(C(=C1O)C=O)CCP(=O)(O)O
Canonical SMILES CC1=NC=C(C(=C1O)C=O)CCP(=O)(O)O

5'-Deoxypyridoxal 5'-methylenephosphonic acid is a phosphonate analogue of pyridoxal phosphate (PLP), a crucial cofactor in various enzymatic reactions. This compound has been synthesized and studied primarily to understand the role of PLP in enzymes like glycogen phosphorylase. The modification involves replacing the phosphate group in PLP with a methylenephosphonic acid moiety, which alters its chemical properties while maintaining structural similarity.

Synthesis and Reconstitution into Enzymes

5'-Deoxypyridoxal 5'-methylenephosphonic acid has been synthesized and reconstituted into apophosphorylase b, an enzyme form lacking its cofactor. This process involves replacing the native PLP with the phosphonate analogue to study its effects on enzyme activity and mechanism .

Enzymatic Activity and Mechanistic Studies

When reconstituted into glycogen phosphorylase, this analogue exhibits approximately 25-30% of the native enzyme's activity. Despite the reduced activity, the Km values for substrate binding are similar to those of the native enzyme. This suggests that the phosphate moiety of PLP functions as a dianion during catalysis, rather than acting as an acid/base catalyst .

Enzyme FormActivity Relative to NativeKm Values
Native PLP100%Reference
Phosphonate Analogue25-30%Similar to Native

Spectroscopic Studies

Spectroscopic techniques such as UV/Vis, ³¹P NMR, and ¹⁹F NMR have been used to confirm the successful reconstitution of the analogue into the enzyme and to study changes in the phosphate environment upon nucleotide activation. These studies reveal significant alterations in the phosphate environment, indicating a role for the phosphate group in catalysis .

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